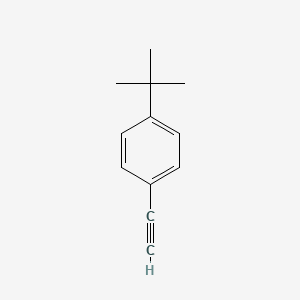

4-(Tert-butyl)phenylacetylene

Descripción general

Descripción

Métodos De Preparación

4-(Tert-butyl)phenylacetylene can be synthesized from 4-tert-butylstyrene . The synthetic route involves the dehydrohalogenation of 4-tert-butylstyrene using a strong base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

4-(Tert-butyl)phenylacetylene undergoes various types of chemical reactions, including:

Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the triple bond.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of catalysts such as palladium.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Tert-butyl)phenylacetylene serves as a valuable building block in organic synthesis , particularly in the formation of complex molecules through coupling reactions. Notable applications include:

- Sonogashira Coupling : This reaction involves the coupling of terminal alkynes with aryl halides. This compound has been utilized to synthesize various derivatives, including 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether .

- Palladium-Catalyzed Reactions : The compound is also used in palladium-catalyzed coupling reactions to produce functionalized acetylenes and complex organic frameworks .

Materials Science

In materials science, This compound is employed in the development of polymers and membranes with enhanced properties:

- Gas Permeability : Research indicates that copolymers incorporating this compound exhibit improved oxygen permeability compared to homopolymers. The presence of tert-butyl groups enhances solubility and gas transport properties .

- Polymer Synthesis : The compound can be copolymerized with other diphenylacetylenes to create high-performance materials suitable for various applications, including membranes for gas separation .

Biochemical Applications

In biochemistry, this compound acts as a potent mechanism-based inactivator for cytochrome P450 enzymes , specifically P450 2B4. Key findings include:

- Enzyme Inactivation Studies : It has been demonstrated that this compound inactivates P450 2B4 through a time-dependent mechanism involving covalent modification of the enzyme. The stoichiometry of this interaction suggests a strong binding affinity, making it a useful tool for studying enzyme kinetics and mechanisms .

- Docking Studies : Computational studies using docking software have shown that this compound fits well into the active site of P450 2B4, providing insights into its inhibitory action on enzyme activity .

Table 1: Summary of Synthetic Applications

| Application Type | Reaction Type | Products Generated |

|---|---|---|

| Organic Synthesis | Sonogashira Coupling | Dibenzo-24-crown-8-ether derivatives |

| Organic Synthesis | Palladium-Catalyzed Coupling | Functionalized acetylenes |

| Materials Science | Polymer Synthesis | High-performance gas-permeable membranes |

Table 2: Biochemical Properties

| Property | Value |

|---|---|

| Enzyme Target | Cytochrome P450 2B4 |

| Inactivation Mechanism | Covalent modification |

| Binding Affinity (K_I) | 0.44 μM |

| Partition Ratio | Near zero |

Case Studies

- Mechanism-Based Inactivation of Cytochrome P450 :

- Development of Gas Permeable Membranes :

Mecanismo De Acción

4-(Tert-butyl)phenylacetylene acts as a mechanism-based inactivator of cytochrome P450 2B4 (P450 2B4). It inactivates P450 2B4 in a NADPH- and time-dependent manner, forming a covalent bond with the enzyme’s active site. This inactivation occurs without the reactive intermediate leaving the active site, leading to the formation of a protein adduct . The covalent modification of the enzyme alters its catalytic activity, preventing substrate binding and subsequent catalysis .

Comparación Con Compuestos Similares

4-(Tert-butyl)phenylacetylene can be compared with other similar compounds, such as:

Phenylacetylene: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.

4-Ethynylanisole: Contains a methoxy group instead of a tert-butyl group, affecting its electronic properties and reactivity.

4-Ethynyltoluene: Has a methyl group instead of a tert-butyl group, leading to differences in steric and electronic effects.

These comparisons highlight the unique steric and electronic properties of this compound, which influence its reactivity and applications in various fields.

Actividad Biológica

4-(Tert-butyl)phenylacetylene (tBPA) is an organic compound notable for its biological activity, particularly as a mechanism-based inactivator of cytochrome P450 enzymes. This article compiles various research findings, case studies, and data tables to elucidate the biological implications and mechanisms of action associated with tBPA.

Cytochrome P450 Inhibition

tBPA has been identified as a potent inactivator of cytochrome P450 2B4 (P450 2B4), an enzyme critical in drug metabolism. Research indicates that tBPA inactivates P450 2B4 by forming a covalent adduct with the enzyme at Thr302, leading to steric hindrance that inhibits substrate binding. The partition ratio for this inactivation is near zero, suggesting that the reactive intermediate does not leave the active site during the inactivation process .

Key Findings:

- Inactivation Rate : The inactivation rate constant () for tBPA is approximately 0.12 min.

- Covalent Binding : tBPA forms a 1:1 stoichiometric adduct with P450 2B4, confirmed through liquid chromatography-mass spectrometry .

- Spectral Changes : The Soret band of the modified protein exhibits a red shift of 5 nm compared to the unmodified form, indicating alterations in the heme environment due to covalent modification .

Biological Implications

Cell Viability and Stress Response

Studies have demonstrated that exposure to tBPA can induce stress responses in human melanocytes. At concentrations around 250 µM, tBPA significantly reduces cell viability in immortalized melanocyte cell lines while sparing normal fibroblast cultures until higher concentrations are reached (1 mM) .

Stress Protein Induction

- HSP70 Expression : Treatment with tBPA results in a marked increase in HSP70 expression, a heat shock protein involved in cellular stress responses. In one study, HSP70 levels increased up to 6.1-fold in treated melanocytes compared to controls .

- Receptor Expression : Exposure to tBPA enhances the expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors, suggesting a potential role in sensitizing cells to apoptosis .

Table 1: Summary of Biological Activity and Mechanisms

Case Studies

-

Cytochrome P450 Inhibition Study :

- A detailed investigation into the mechanism by which tBPA inhibits P450 2B4 demonstrated that the compound binds covalently and alters enzyme activity without loss of heme integrity. This study utilized mass spectrometry for precise characterization of the binding interactions.

-

Melanocyte Viability Assessment :

- Research focusing on human melanocytes showed that tBPA exposure leads to significant cytotoxicity at elevated concentrations, alongside upregulation of stress response proteins like HSP70. This suggests potential implications for skin health and disease.

Propiedades

IUPAC Name |

1-tert-butyl-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYQVVKVKBVHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373825 | |

| Record name | 4-tert-Butylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-38-3 | |

| Record name | 4-tert-Butylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-4-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(tert-butyl)phenylacetylene inactivate CYP2B4?

A: this compound acts as a potent mechanism-based inactivator of CYP2B4. [, ] This means that tBPA requires metabolic activation by CYP2B4 itself to exert its inhibitory effect. Upon binding to the CYP2B4 active site, tBPA is oxidized, generating a reactive intermediate. This reactive species then forms a covalent bond with a specific amino acid residue within the active site, Thr302, leading to irreversible inactivation of the enzyme. [, ]

Q2: What are the structural consequences of this compound binding to CYP2B4?

A: The covalent attachment of tBPA to Thr302 in the active site of CYP2B4 leads to significant structural changes in the enzyme. Spectroscopic studies using resonance Raman spectroscopy have shown alterations in the heme environment upon tBPA binding. [] Additionally, the binding of typical CYP2B4 substrates, such as benzphetamine, is hindered, further confirming alterations in the active site structure. [] This structural disruption ultimately results in the inability of CYP2B4 to metabolize its substrates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.